6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Overview
Description
6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile is a chemical compound with the formula C10H10N2O . It is a heterocyclic compound that belongs to the class of pyridines .
Synthesis Analysis
The synthesis of 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile involves a reaction with piperidine in ethanol at 75℃ for 0.5h under reflux . The starting materials are l-cyclopropyl-1,3-butanedione and cyanoacetamide . The reaction yields a nearly white solid .Scientific Research Applications
Synthesis and Structural Analysis
Chemical Interactions and Reactions
Studies have explored the roles of nicotinonitriles in various chemical reactions. For instance, the formation of cyclopropanone during cytochrome P450-catalyzed reactions involving cyclopropylamines, closely related to 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile, has been examined (C. L. Shaffer et al., 2002). Moreover, 1,3-dipolar cycloadditions involving derivatives of nicotinonitriles demonstrate the compound's significance in forming novel heterocyclic systems (N. B. Hamadi & M. Msaddek, 2011).
Potential in Biological and Medicinal Research
Nicotinonitriles and their derivatives have been studied for their potential in biological and medicinal applications. For instance, derivatives of 2,6-diazido-4-methylnicotinonitrile have been synthesized as prospective novel plant growth regulators (Ludmila V. Dyadyuchenko et al., 2018). Also, the use of radiolabeled nicotinonitrile derivatives, such as [18F]FDDNP, has been instrumental in studying diseases like Alzheimer's by enabling the visualization of neurofibrillary tangles and beta-amyloid plaques in living patients (K. Shoghi-Jadid et al., 2002).
properties
IUPAC Name |
6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11/h4,7H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGBURLUQWAZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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